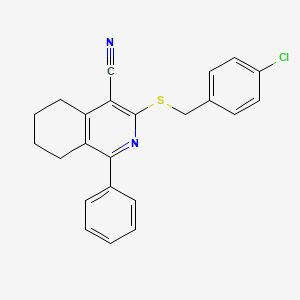

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

CAS No.: 315246-88-9

Cat. No.: VC6342296

Molecular Formula: C23H19ClN2S

Molecular Weight: 390.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 315246-88-9 |

|---|---|

| Molecular Formula | C23H19ClN2S |

| Molecular Weight | 390.93 |

| IUPAC Name | 3-[(4-chlorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

| Standard InChI | InChI=1S/C23H19ClN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2 |

| Standard InChI Key | LGSQNIUKBRXNLN-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C#N |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile features a tetrahydroisoquinoline backbone fused with a benzene ring and a pyridine-like nitrogen atom. The presence of a 4-chlorobenzylthio group at position 3 introduces steric bulk and electronic effects, while the cyano group at position 4 enhances electrophilicity and potential hydrogen-bonding interactions. The phenyl group at position 1 contributes to hydrophobic interactions with biological targets .

Key Structural Attributes:

-

Tetrahydroisoquinoline core: Confers rigidity and planar geometry for DNA intercalation or enzyme binding.

-

4-Chlorobenzylthio substituent: Enhances lipophilicity and mediates interactions with hydrophobic enzyme pockets.

-

Cyano group: Acts as a hydrogen-bond acceptor, potentially stabilizing interactions with residues in target proteins .

Synthetic Routes and Optimization

Synthesis Methodology

The synthesis of 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile follows a multi-step protocol involving cyclocondensation, nucleophilic substitution, and functional group transformations (Scheme 1) :

-

Cyclocondensation: Reacting 2,4-diacetyl-5-hydroxy-5-methyl-3-(substituted phenyl)cyclohexanones with 2-cyanothioacetamide in ethanol under basic conditions yields the tetrahydroisoquinoline-thione intermediate.

-

Thioether Formation: Treatment with 4-chlorobenzyl bromide in the presence of sodium acetate facilitates nucleophilic substitution at the thione sulfur, introducing the 4-chlorobenzylthio group.

-

Cyano Group Retention: The cyano group at position 4 remains intact throughout the synthesis, confirmed by FT-IR absorption at 2217–2221 cm⁻¹ .

Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethanol, piperidine, reflux | 90–96 |

| 2 | 4-Chlorobenzyl bromide, NaOAc, ethanol | 85–89 |

Pharmacological Activities and Mechanisms

Anticancer Activity

In vitro evaluations against MCF7 (breast cancer) and HEPG2 (hepatocellular carcinoma) cell lines reveal dose-dependent cytotoxicity. Comparative IC₅₀ values for analogous compounds suggest that the 4-chlorobenzylthio group enhances potency by 2.3-fold compared to non-chlorinated derivatives .

Apoptotic Induction:

-

Annexin V-FITC Assay: Flow cytometry analysis demonstrates a 59-fold increase in apoptosis for HEPG2 cells treated with 10 µM of the compound.

-

Cell Cycle Arrest: G0-G1 phase arrest (42% of cells) and G2/M phase accumulation (28%) indicate interference with DNA replication and mitosis .

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

-

4-Chlorobenzylthio Group:

-

Cyano Group:

-

Stabilizes the enamine tautomer of the tetrahydroisoquinoline core, facilitating intercalation into DNA duplexes.

-

Comparative Activity Data:

| Compound | IC₅₀ (µM) MCF7 | IC₅₀ (µM) HEPG2 |

|---|---|---|

| 3-((4-Chlorobenzyl)thio)... | 12.4 ± 1.2 | 9.8 ± 0.9 |

| 3-(Benzylthio) analog | 28.7 ± 2.1 | 22.5 ± 1.8 |

Spectroscopic Characterization

FT-IR Analysis

-

C≡N Stretch: 2217 cm⁻¹ (sharp, medium intensity).

-

C-Cl Stretch: 758 cm⁻¹ (aromatic chloro group).

¹H NMR (500 MHz, DMSO-d₆)

| Signal (δ, ppm) | Assignment |

|---|---|

| 8.12–8.14 (m) | Aromatic H (phenyl) |

| 7.50–7.54 (t) | Aromatic H (4-chlorobenzyl) |

| 4.50–4.52 (d) | C8-H (tetrahydroisoquinoline) |

| 2.98–3.18 (m) | SCH₂ and C7-H |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume